2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound with the following properties:
- Molecular Formula: C18H19N3S2
- Average Mass: 341.494 Da
- Monoisotopic Mass: 341.102051 Da
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of a benzylsulfanyl group onto a tetrahydrobenzothienopyrimidine scaffold. Specific methods may vary, but a common approach includes nucleophilic substitution reactions.
Reaction Conditions:- Benzylsulfanyl Group Introduction: A typical method involves reacting a suitable precursor (e.g., 5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one) with a benzylsulfanylating agent under appropriate conditions.
- Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.
Chemical Reactions Analysis
Reactivity:
- Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction of the benzylsulfanyl group could yield the corresponding benzylamine.
- Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen centers.
- Benzylsulfanyl Group Introduction: Thiol reagents (e.g., benzyl mercaptan) in the presence of suitable bases.
- Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, alkoxides).
- The major products depend on the specific reaction conditions and regioselectivity. Potential products include the target compound itself, as well as intermediates.
Scientific Research Applications
This compound finds applications in:
- Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
- Biological Studies: Researchers explore its interactions with biological targets.
- Materials Science: Its properties may be useful in designing functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While this compound is unique, related structures include:
- 2-(Benzylsulfanyl)-6-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine
- 2-(Benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C18H19N3S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-11-6-5-9-13-14(11)15-16(19)20-18(21-17(15)23-13)22-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21) |
InChI Key |
XOLKRWBHYCTXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=C(N=C3S2)SCC4=CC=CC=C4)N |
Origin of Product |
United States |
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